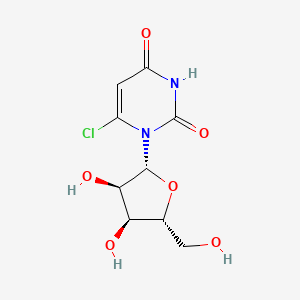
6-Chlorouridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chlorouridine is a chlorinated derivative of uridine, where the hydrogen atom at the 6th position of the uracil ring is replaced by a chlorine atom. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: 6-Chlorouridine can be synthesized through the chlorination of uridine. One common method involves the use of phosphoryl chloride (POCl3) as a chlorinating agent. The reaction typically occurs under controlled conditions to ensure the selective chlorination at the 6th position of the uracil ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration, and reaction time to maximize yield and purity.
化学反応の分析
Types of Reactions: 6-Chlorouridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: These reactions can modify the uracil ring or the ribose moiety, altering the compound’s properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions typically occur under mild conditions.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various uridine derivatives with different functional groups.
科学的研究の応用
6-Chlorouridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used to study RNA modifications and their effects on biological processes.
Medicine: this compound and its derivatives are investigated for their potential antiviral and anticancer properties.
Industry: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
作用機序
The mechanism of action of 6-Chlorouridine involves its incorporation into RNA, where it can affect RNA stability and function. The chlorine atom at the 6th position can influence base pairing and the overall structure of the RNA molecule. This can lead to changes in gene expression and protein synthesis, making it a valuable tool for studying RNA biology.
類似化合物との比較
5-Chlorouridine: Another chlorinated uridine derivative, but with the chlorine atom at the 5th position.
6-Chlorouracil: A related compound where the ribose moiety is absent.
Uniqueness: 6-Chlorouridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to be incorporated into RNA and affect its function sets it apart from other similar compounds.
特性
CAS番号 |
255723-79-6 |
|---|---|
分子式 |
C9H11ClN2O6 |
分子量 |
278.64 g/mol |
IUPAC名 |
6-chloro-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11ClN2O6/c10-4-1-5(14)11-9(17)12(4)8-7(16)6(15)3(2-13)18-8/h1,3,6-8,13,15-16H,2H2,(H,11,14,17)/t3-,6-,7-,8-/m1/s1 |
InChIキー |
CYMWXTBIGHJEJG-YXZULKJRSA-N |
異性体SMILES |
C1=C(N(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)Cl |
正規SMILES |
C1=C(N(C(=O)NC1=O)C2C(C(C(O2)CO)O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methanone, (4-methoxyphenyl)[4-methyl-1-(2-propenyl)-1H-pyrrol-2-yl]-](/img/structure/B14250454.png)
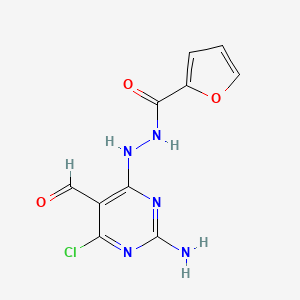
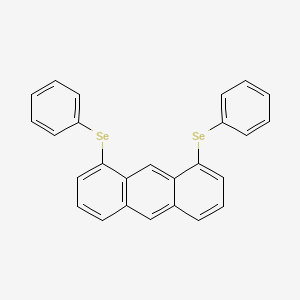
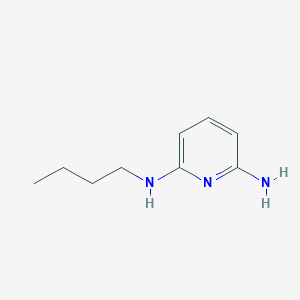
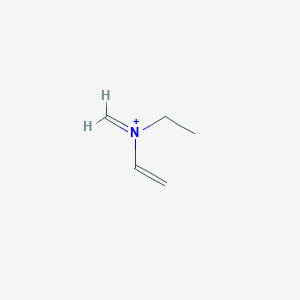
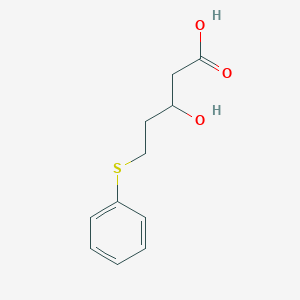
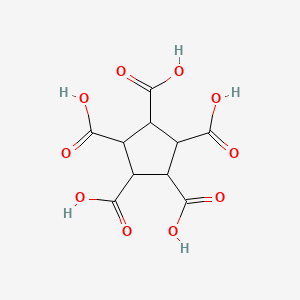
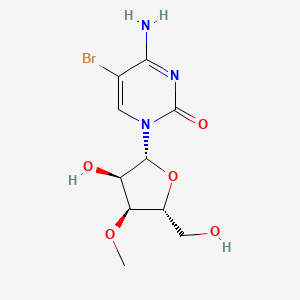
![8-[Benzyl(methyl)amino]octyl 4-hydroxybenzoate](/img/structure/B14250518.png)
propanedinitrile](/img/structure/B14250522.png)
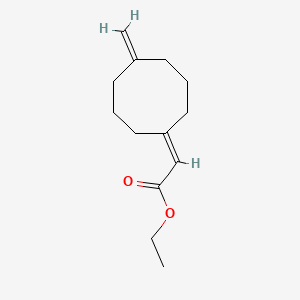
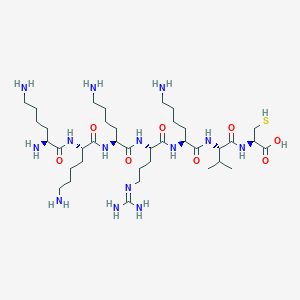
![Methyl 3-[ethyl(propan-2-yl)amino]prop-2-enoate](/img/structure/B14250529.png)
![N-[3-(Dimethylamino)propyl]-2-pentylheptanamide](/img/structure/B14250540.png)
